2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiazole ring and the sulfonamide group in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Acetamide Formation: The final step involves the reaction of the sulfonamide-thiazole intermediate with m-tolylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group of the m-tolyl moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which could explain its potential antimicrobial activity. The thiazole ring may also interact with various molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Thiazole-based Compounds: Various thiazole derivatives are known for their biological activity.
Uniqueness
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is unique due to the combination of the thiazole ring and the sulfonamide group, which may confer distinct biological properties compared to other sulfonamides or thiazole derivatives.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-3-2-4-14(9-12)20-17(23)10-15-11-26-18(21-15)22-27(24,25)16-7-5-13(19)6-8-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRUHXCKVXVPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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